molecular formula C11H15F3NO2+ B1196276 m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

Cat. No.: B1196276
M. Wt: 250.24 g/mol
InChI Key: KGVDBJQLTHWAJF-UHFFFAOYSA-N
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Description

M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a trimethylammonium group, a trifluoromethyl group, and two hydroxyl groups attached to a benzene ring

Preparation Methods

The synthesis of M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene typically involves multiple steps. One common synthetic route includes the reaction of a benzene derivative with trimethylamine and trifluoroacetic acid under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions in specialized reactors to accommodate the need for higher quantities of the compound .

Mechanism of Action

The mechanism of action of M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial in the context of treating conditions like Alzheimer’s disease.

Comparison with Similar Compounds

M-(N,N,N-Trimethylammonio)-2,2,2-Trifluoro-1,1-Dihydroxyethylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C11H15F3NO2+

Molecular Weight

250.24 g/mol

IUPAC Name

trimethyl-[3-(2,2,2-trifluoro-1,1-dihydroxyethyl)phenyl]azanium

InChI

InChI=1S/C11H15F3NO2/c1-15(2,3)9-6-4-5-8(7-9)10(16,17)11(12,13)14/h4-7,16-17H,1-3H3/q+1

InChI Key

KGVDBJQLTHWAJF-UHFFFAOYSA-N

SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O

Canonical SMILES

C[N+](C)(C)C1=CC=CC(=C1)C(C(F)(F)F)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 2
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 3
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 4
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 5
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene
Reactant of Route 6
m-(n,n,n-Trimethylammonio)-2,2,2-trifluoro-1,1-dihydroxyethylbenzene

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